molecular formula C7H3BrF2N2O B1383456 6-Bromo-4,5-difluoro-1H-benzo[d]imidazol-2(3H)-one CAS No. 1820666-05-4

6-Bromo-4,5-difluoro-1H-benzo[d]imidazol-2(3H)-one

Cat. No.: B1383456
CAS No.: 1820666-05-4
M. Wt: 249.01 g/mol
InChI Key: OLMUQQPXHINYKG-UHFFFAOYSA-N
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Description

6-Bromo-4,5-difluoro-1H-benzo[d]imidazol-2(3H)-one is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their wide range of biological activities and are commonly used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4,5-difluoro-1H-benzo[d]imidazol-2(3H)-one typically involves the cyclization of o-phenylenediamine with appropriate brominated and fluorinated precursors. One common method includes the reaction of 4,5-difluoro-2-nitroaniline with bromine in the presence of a suitable catalyst, followed by reduction and cyclization to form the desired benzimidazole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4,5-difluoro-1H-benzo[d]imidazol-2(3H)-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

The major products formed from these reactions include various substituted benzimidazole derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

6-Bromo-4,5-difluoro-1H-benzo[d]imidazol-2(3H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its antimicrobial, antiviral, and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 6-Bromo-4,5-difluoro-1H-benzo[d]imidazol-2(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms enhances its binding affinity and specificity. The compound can inhibit enzyme activity or modulate receptor function by forming stable complexes with the target molecules, thereby affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    4,5-Difluoro-1H-benzo[d]imidazol-2(3H)-one: Lacks the bromine atom, resulting in different reactivity and applications.

    6-Bromo-1H-benzo[d]imidazol-2(3H)-one:

    4,5-Dichloro-1H-benzo[d]imidazol-2(3H)-one: Chlorine atoms instead of fluorine, leading to variations in reactivity and biological activity.

Uniqueness

6-Bromo-4,5-difluoro-1H-benzo[d]imidazol-2(3H)-one is unique due to the presence of both bromine and fluorine atoms, which enhance its chemical reactivity and potential applications. The combination of these halogens provides a balance of electronic and steric effects, making it a versatile compound for various research and industrial purposes.

Properties

IUPAC Name

6-bromo-4,5-difluoro-1,3-dihydrobenzimidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF2N2O/c8-2-1-3-6(5(10)4(2)9)12-7(13)11-3/h1H,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLMUQQPXHINYKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=C(C(=C1Br)F)F)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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